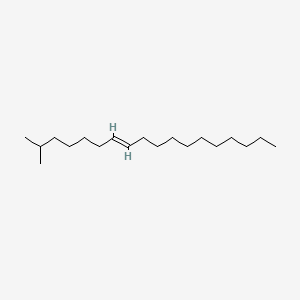
cis-2-Methyl-7-octadecene
Overview
Description
cis-2-Methyl-7-octadecene: is an organic compound with the molecular formula C19H38 and a molecular weight of 266.5050 . It is also known by other names such as Disparlure olefin and (7Z)-2-Methyl-7-octadecene . This compound is characterized by the presence of a double bond in the cis configuration at the 7th position and a methyl group at the 2nd position of the octadecene chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Methyl-7-octadecene can be achieved through various organic synthesis methods. One common method involves the hydroboration-oxidation of 2-methyl-1-octadecene . This process typically involves the following steps:
Hydroboration: The addition of borane (BH3) to the double bond of 2-methyl-1-octadecene to form an organoborane intermediate.
Oxidation: The oxidation of the organoborane intermediate with hydrogen peroxide (H2O2) in the presence of a base (such as sodium hydroxide, NaOH) to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: cis-2-Methyl-7-octadecene undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form the corresponding alkane.
Substitution: The methyl group or the double bond can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Common reducing agents include in the presence of a such as palladium on carbon (Pd/C).
Substitution: Reagents such as or can be used for substitution reactions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: The corresponding alkane.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
cis-2-Methyl-7-octadecene has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is studied for its role as a pheromone inhibitor in certain insect species.
Medicine: Research is ongoing to explore its potential and .
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of cis-2-Methyl-7-octadecene involves its interaction with specific molecular targets and pathways. As a pheromone inhibitor , it interferes with the pheromone signaling pathways in insects, thereby disrupting their mating behavior . The exact molecular targets and pathways involved in this process are still under investigation.
Comparison with Similar Compounds
cis-2-Methyl-7-octadecene can be compared with other similar compounds such as:
2-Methyl-7-octadecene (trans isomer): The trans isomer has a different spatial arrangement of the double bond, leading to different chemical and physical properties.
Disparlure: A related compound used as a pheromone in pest control.
Other methyl-substituted octadecenes: These compounds have variations in the position of the methyl group and the double bond, resulting in different reactivity and applications.
This compound is unique due to its specific cis configuration and the position of the methyl group , which influence its chemical behavior and biological activity .
Properties
CAS No. |
35354-39-3 |
|---|---|
Molecular Formula |
C19H38 |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
(E)-2-methyloctadec-7-ene |
InChI |
InChI=1S/C19H38/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3/h13-14,19H,4-12,15-18H2,1-3H3/b14-13+ |
InChI Key |
XDBKLFODBADBED-BUHFOSPRSA-N |
SMILES |
CCCCCCCCCCC=CCCCCC(C)C |
Isomeric SMILES |
CCCCCCCCCC/C=C/CCCCC(C)C |
Canonical SMILES |
CCCCCCCCCCC=CCCCCC(C)C |
Key on ui other cas no. |
51050-50-1 |
Synonyms |
2-methyl-7-octadecene 2-methyloctadec-7-ene 2me-Z7-18Hy |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of cis-2-Methyl-7-octadecene isolated from Adansonia digitata leaf extract?
A: The provided research article primarily focuses on the isolation and identification of this compound alongside two other compounds, D-Limonene and Thunbergol, from Adansonia digitata leaf extract. [] While the study highlights the antioxidant potential of the leaf extract, it does not delve into specific biological activities or mechanistic studies for this compound itself.
Q2: Are there any spectroscopic data available for this compound identified in this study?
A: Unfortunately, the research article does not provide specific spectroscopic data (NMR, FTIR) for the isolated this compound. [] Further research and detailed characterization are needed to elucidate its structural properties comprehensively.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














